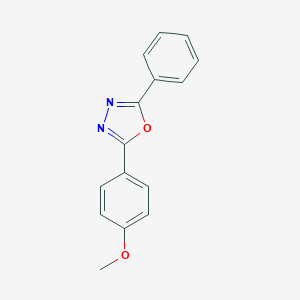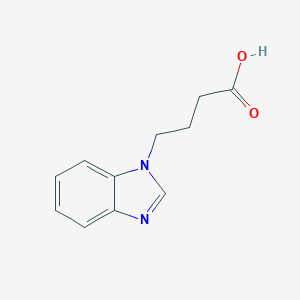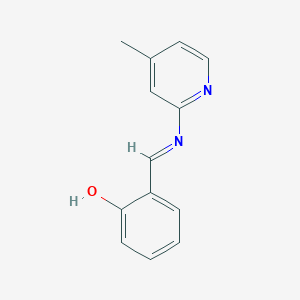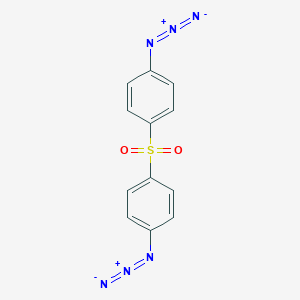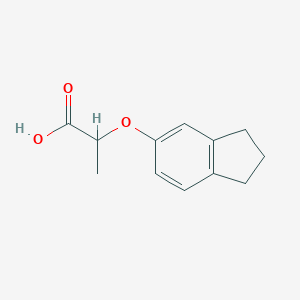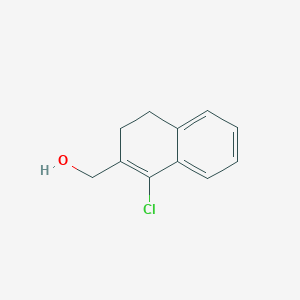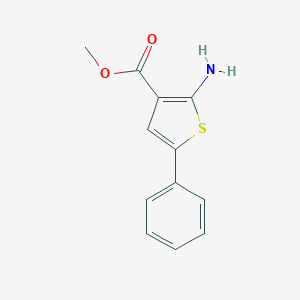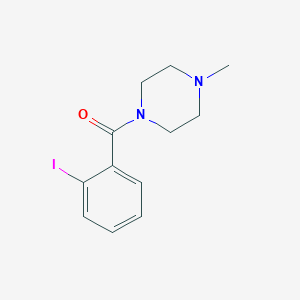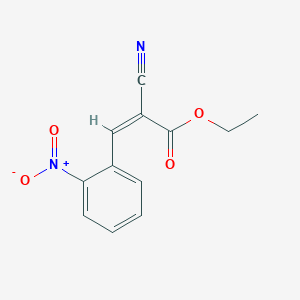
ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate, also known as ethyl (Z)-2-cyano-3-(2-nitrophenyl)acrylate, is a chemical compound that has gained significant attention in the scientific community. It is an organic compound with the molecular formula C12H9N2O4 and a molar mass of 247.21 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate is not well understood. However, it is believed to act as a Michael acceptor, reacting with various nucleophiles such as thiols and amines.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate. However, it has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate is its versatility in organic synthesis. It can be used as a starting material for the synthesis of various other compounds. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several potential future directions for the research on ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate. One potential direction is the development of new synthetic methods for the production of this compound. Another potential direction is the investigation of its potential applications in the field of medicinal chemistry, particularly in the development of new anti-inflammatory and anti-cancer drugs. Additionally, the investigation of its potential toxicity and environmental impact is another potential future direction for research.
In conclusion, ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate is a versatile compound with potential applications in various fields. Its unique properties make it an important compound in scientific research, particularly in organic synthesis. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
Ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate can be synthesized through a variety of methods. One of the most common methods is the Knoevenagel condensation reaction. In this reaction, ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate cyanoacetate and 2-nitrobenzaldehyde are reacted in the presence of a base catalyst such as piperidine to form the desired product.
Aplicaciones Científicas De Investigación
Ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate has been extensively used in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the field of organic synthesis. It is widely used as a starting material for the synthesis of various other compounds.
Propiedades
Número CAS |
5470-58-6 |
|---|---|
Nombre del producto |
ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate |
Fórmula molecular |
C12H10N2O4 |
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)7-9-5-3-4-6-11(9)14(16)17/h3-7H,2H2,1H3/b10-7- |
Clave InChI |
CZPQZBRWWGSHSL-YFHOEESVSA-N |
SMILES isomérico |
CCOC(=O)/C(=C\C1=CC=CC=C1[N+](=O)[O-])/C#N |
SMILES |
CCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C#N |
SMILES canónico |
CCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



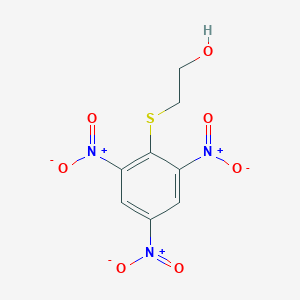
![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid](/img/structure/B182904.png)
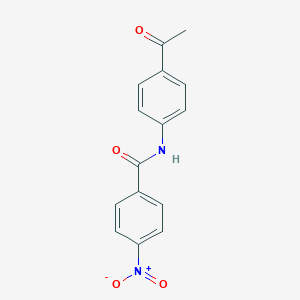
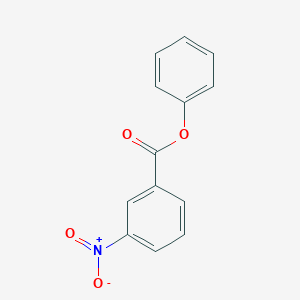
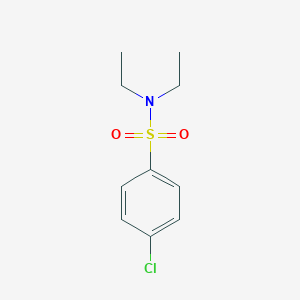
![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)
